molecular formula C20H14F3N5O3 B2886083 2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1251677-93-6

2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2886083
CAS RN: 1251677-93-6
M. Wt: 429.359
InChI Key: ZZFMIHHVGOTIOW-UHFFFAOYSA-N
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Description

The compound belongs to the family of [1,2,4]triazolo[4,3-a]pyrazine derivatives . It contains a 4-oxo-pyridazinone moiety and a trifluoromethyl group . These types of compounds have been studied for their potential as c-Met kinase inhibitors .


Synthesis Analysis

The synthesis of these types of compounds typically involves a variety of synthetic routes. Two common methods include cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyrazine core, which is fused with a 4-oxo-pyridazinone moiety and attached to a trifluoromethyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The exact reactions would depend on the specific synthetic route chosen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. As a member of the [1,2,4]triazolo[4,3-a]pyrazine family, it likely shares some properties with other compounds in this family .

Scientific Research Applications

Anticancer and Antimicrobial Activities

Research on heterocyclic compounds incorporating similar core structures has shown significant promise in anticancer and antimicrobial applications. For instance, compounds derived from antipyrine-based heterocycles have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies reveal that modifications to the heterocyclic core can lead to compounds with potential therapeutic applications, suggesting that "2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide" may also possess similar properties (Riyadh, Kheder, & Asiry, 2013).

Neuroprotective and Antioxidant Effects

Another study on 1,2,4-Triazolo[4,3-a]pyrazin-3-one derivatives designed as dual antioxidant-human A2A adenosine receptor antagonists demonstrated protective efficacy in neuropathic pain, highlighting the potential neuroprotective and antioxidant effects of related compounds. This suggests a possible application of "this compound" in managing oxidative stress-related diseases and neuropathy (Falsini et al., 2019).

Insecticidal Activity

Compounds featuring a thiadiazole moiety, similar in structural complexity to the subject compound, have been synthesized and assessed for their insecticidal activity against pests like the cotton leafworm. This suggests potential applications in agricultural science and pest management strategies for "this compound" (Fadda et al., 2017).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and its biological activity. As a potential c-Met kinase inhibitor, it could have significant biological effects .

Future Directions

Future research could focus on further optimizing the structure of this compound to enhance its c-Met kinase inhibitory activity. Additionally, more studies are needed to fully understand its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5O3/c21-20(22,23)14-8-4-5-9-15(14)25-16(29)12-28-19(30)27-11-10-24-18(17(27)26-28)31-13-6-2-1-3-7-13/h1-11H,12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFMIHHVGOTIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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